Home > Products > Screening Compounds P121500 > (R)-Praziquantel-d11
(R)-Praziquantel-d11 -

(R)-Praziquantel-d11

Catalog Number: EVT-12559647
CAS Number:
Molecular Formula: C19H24N2O2
Molecular Weight: 323.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-praziquantel-d11 involves several key steps that ensure the production of the optically pure compound. Notable methods include:

  1. Dynamic Kinetic Resolution: This method utilizes enzymes with high stereoselectivity to convert racemic mixtures into pure enantiomers. Enzymatic catalysis is employed to enhance the yield and purity of (R)-praziquantel-d11 .
  2. Conventional Organic Reactions: The synthesis typically follows a multi-step process:
    • Condensation-Acylation Reaction: The initial step involves the reaction of a precursor compound with an acylating agent.
    • Reduction Reaction: Subsequent reduction steps utilize sodium borohydride under controlled conditions to yield intermediates necessary for further transformations.
    • Cyclization: This step forms the core structure of praziquantel through cyclization reactions involving specific reagents like chloroacetyl chloride .
  3. Purification Techniques: After synthesis, purification is achieved through silica gel column chromatography, ensuring that the final product meets high purity standards .
Molecular Structure Analysis

Structure and Data

(R)-Praziquantel-d11 has a complex molecular structure characterized by its pyrazine and isoquinoline moieties. The molecular formula is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2} (for the non-deuterated form), with a molecular weight of approximately 354.82 g/mol.

The specific structural features include:

  • A pyrazine ring fused with an isoquinoline structure.
  • A chlorine atom attached to the aromatic system, contributing to its biological activity.

Crystallographic studies have shown distinct diffraction patterns that confirm the structural integrity and purity of (R)-praziquantel-d11, with notable peaks observed at various 2-theta angles .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (R)-praziquantel-d11 primarily involves interactions typical of its functional groups:

  • Nucleophilic Substitution Reactions: The presence of chlorine allows for nucleophilic attack by various nucleophiles, facilitating further derivatization.
  • Hydrogenation Reactions: These are crucial for modifying double bonds within the compound's structure, enhancing its pharmacological properties.

The reactions are generally performed under controlled conditions to maintain selectivity and prevent unwanted side reactions, ensuring high yields of the desired enantiomer .

Mechanism of Action

Process and Data

The mechanism by which (R)-praziquantel-d11 exerts its pharmacological effects involves several key processes:

  1. Muscle Contraction Induction: The compound alters calcium ion permeability in the membranes of parasitic worms, leading to muscle contraction and paralysis.
  2. Increased Membrane Permeability: It disrupts the integrity of the parasite's tegument, making it more susceptible to immune attack.
  3. Rapid Elimination: Once paralyzed, parasites are more easily expelled from the host organism through normal physiological processes.

Studies indicate that (R)-praziquantel demonstrates enhanced efficacy compared to its racemic form due to improved binding affinity to target sites on the parasite .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Praziquantel-d11 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents such as methanol and dichloromethane but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically reported around 130–135 °C for related compounds, indicating good thermal stability.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

(R)-Praziquantel-d11 serves multiple roles in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature allows for tracing studies in pharmacokinetics, helping researchers understand drug metabolism and distribution.
  • Therapeutic Development: As an active pharmaceutical ingredient, it is crucial for developing new formulations aimed at improving treatment efficacy against schistosomiasis and related parasitic diseases.
  • Biochemical Research: The compound is used in studies investigating mechanisms of action against parasites, contributing valuable insights into drug design and development strategies.
Deuterium Labeling Strategies in Pharmacological Tracers

Synthetic Pathways for Deuterium Incorporation in Praziquantel Analogs

The synthesis of deuterated praziquantel analogs employs specialized routes to ensure precise isotopic incorporation and chiral integrity. For (R)-Praziquantel-d11 (CAS: 1399880-38-6), the predominant synthetic approach involves deuterium exchange at the cyclohexyl ring through catalytic H-D exchange reactions using deuterated solvents under controlled conditions. This method typically employs deuterium-saturated catalysts (e.g., Pd/C or PtO2) in deuterated solvents (D₂O, DMSO-d6) at elevated temperatures (150-200°C) to facilitate multiple hydrogen-deuterium exchanges. The resulting perdeuterated cyclohexanecarboxylic acid-d11 serves as the key building block for subsequent chiral resolution or asymmetric synthesis [1] [10].

Table 1: Synthetic Methods for Deuterated Praziquantel Analogs

Synthetic MethodKey ReagentsDeuteration SitesIsotopic EnrichmentChiral Control
Catalytic H-D ExchangeD₂O, Pd/C, 200°CCyclohexyl (11 positions)>98% D11Racemic mixture requiring resolution
Chiral Resolution(R)-PZQ + deuterated acyl chlorideCyclohexyl (11 positions)>99% D11Optical resolution via diastereomeric salts
Asymmetric HydrogenationDeuterated cyclohexene precursor, chiral catalystCyclohexyl (11 positions)>98% D11Direct enantioselective synthesis

The chiral integrity of the final product is maintained through two primary approaches: (1) resolution of racemic PZQ-d11 using chiral acids (e.g., dibenzoyltartaric acid) followed by isolation of the (R)-enantiomer, or (2) enantioselective synthesis employing chiral auxiliaries or catalysts. The molecular formula C₁₉H₁₃D₁₁N₂O₂ (MW: 323.47 g/mol) requires stringent control throughout synthesis to prevent protium back-exchange and racemization. The final synthetic step typically involves coupling the deuterated cyclohexanecarbonyl chloride with (R)-2-aminomethyl-1,2,3,4-tetrahydroisoquinoline under Schotten-Baumann conditions, followed by intramolecular cyclization to form the tetracyclic praziquantel structure [6] [10].

Quality control during synthesis incorporates analytical monitoring at each stage using LC-MS and ²H-NMR to confirm deuteration levels and positional specificity. The synthetic challenge intensifies with the requirement for regiospecific deuteration – the d11 specification demands complete deuteration at all eleven positions of the cyclohexyl moiety without affecting the aromatic hydrogens of the isoquinoline ring system. This precision ensures the deuterium atoms are positioned exclusively at metabolically vulnerable sites, maximizing the kinetic isotope effect for metabolic stability studies while maintaining the compound's affinity for the 5-HT₂B receptor target [1] [5].

Impact of Deuterium Substitution on Molecular Stability and Metabolic Resistance

The strategic incorporation of eleven deuterium atoms in (R)-Praziquantel-d11 significantly influences its biochemical behavior without altering its receptor binding profile. Computational and experimental studies demonstrate that deuterium substitution at metabolically vulnerable positions leverages the kinetic isotope effect (KIE) to retard enzymatic oxidation. The primary metabolic pathway for (R)-PZQ involves cytochrome P450 3A4-mediated hydroxylation at the cyclohexyl ring (forming trans-4-OH-PZQ), precisely where deuteration occurs in the d11 analog. Deuterium substitution at these positions increases the bond dissociation energy by approximately 1 kcal/mol, raising the activation energy for hydrogen (deuterium) abstraction – the rate-determining step in CYP-mediated hydroxylation [5] [7].

Metabolic stability assessments using human liver microsomes reveal significant differences between deuterated and non-deuterated enantiomers. (R)-Praziquantel-d11 demonstrates a 2.3-fold increased half-life (t₁/₂ = 48.7 ± 3.5 min) compared to non-deuterated (R)-PZQ (t₁/₂ = 21.2 ± 2.1 min) at 37°C. This metabolic stabilization directly correlates with reduced formation of the primary metabolite R-trans-4-OH-PZQ, quantified using LC-MS/MS methods. The deuterium isotope effect magnitude (kH/kD ≈ 2.5) aligns with theoretical predictions for primary KIE when deuterium replaces hydrogen at the oxidation site, confirming the strategic positioning of deuterium atoms in the d11 analog [5] [7].

Table 3: Metabolic Stability Parameters of (R)-Praziquantel vs. Deuterated Analog

Parameter(R)-Praziquantel(R)-Praziquantel-d11Change (%)
Microsomal t₁/₂ (min)21.2 ± 2.148.7 ± 3.5+130%
Intrinsic Clearance (mL/min/kg)16.3 ± 1.87.1 ± 0.9-56%
CYP3A4 Km (µM)42.5 ± 5.239.8 ± 4.7-6%
CYP3A4 Vmax (pmol/min/pmol CYP)12.7 ± 1.35.3 ± 0.6-58%
trans-4-OH Metabolite Formation Rate1.00 ± 0.090.41 ± 0.05-59%

Beyond metabolic stability, deuterium substitution influences physicochemical properties including molecular geometry and intermolecular interactions. X-ray crystallographic studies confirm that the C-D bond length (1.09 Å) is marginally shorter than C-H bonds (1.10 Å), potentially affecting molecular conformation in the solid state. However, the isosteric nature of deuterium ensures minimal perturbation to the overall molecular dimensions and electronic properties. Binding affinity studies using recombinant human 5-HT₂B receptors show essentially identical Ki values for (R)-PZQ (Ki = 3.2 µM) and (R)-Praziquantel-d11 (Ki = 3.3 µM), confirming that deuterium substitution does not impact the compound's partial agonist activity at this critical therapeutic target. This preservation of pharmacological activity while enhancing metabolic stability makes deuterated analogs particularly valuable for mechanism of action studies requiring sustained receptor engagement [1] [5] [6].

The impact of deuteration extends to crystal packing dynamics and solubility profiles. (R)-Praziquantel-d11 exhibits slightly reduced aqueous solubility (0.18 mg/mL) compared to the non-deuterated compound (0.23 mg/mL), attributed to increased hydrophobic character from deuterium substitution. This solubility difference necessitates formulation adjustments in preclinical studies but does not significantly impact oral bioavailability due to the compound's high permeability. Accelerated stability testing (40°C/75% RH) reveals comparable degradation profiles between deuterated and non-deuterated forms, with both showing <5% degradation after 3 months, indicating that deuteration does not compromise solid-state stability under standard storage conditions [1] [6].

Role of Deuterated Standards in Quantitative Bioanalysis

Deuterated internal standards represent the gold standard for accurate quantification of pharmaceuticals in biological matrices, with (R)-Praziquantel-d11 serving this critical function for its non-deuterated counterpart. The fundamental principle underlying this application is the identical chemical behavior of isotopic analogs during sample preparation and chromatography, coupled with their distinct mass spectrometric detection. This combination compensates for variability in extraction efficiency, matrix effects, and instrument performance. For praziquantel enantiomer quantification, (R)-Praziquantel-d11 demonstrates near-perfect coelution with (R)-PZQ (retention time difference <0.05 min) while being resolved mass spectrometrically (m/z 324.2 vs. 313.2 for [M+H]+), enabling precise correction for analytical variability throughout the quantification process [7] [8].

The application of (R)-Praziquantel-d11 in enantioselective LC-MS/MS methods has revolutionized pharmacokinetic studies of praziquantel. These methods typically employ chiral stationary phases (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)) that resolve (R)- and (S)-enantiomers without derivatization. When spiked with (R)-Praziquantel-d11 prior to sample extraction, the method achieves quantification limits of 0.01 µg/mL for both enantiomers in plasma, blood, and dried blood spots (DBS). Validation data demonstrate accuracy (85-115%) and precision (RSD <15%) across the analytical range (0.01-2.5 µg/mL), meeting stringent bioanalytical guidelines. The deuterated standard effectively corrects for matrix effects, particularly ion suppression in blood spots, where ion suppression rates of 25-30% are fully compensated by the internal standard response [7].

Dried blood spot analysis represents a particularly valuable application where deuterated standards compensate for hematocrit effects and extraction variability. For field studies in schistosomiasis-endemic regions, DBS sampling offers significant advantages over venous blood collection, including simplified logistics and sample stability. The use of (R)-Praziquantel-d11 in DBS methods enables accurate quantification despite spot-to-spot variations in blood volume and hematocrit (20-60%). This capability has facilitated large-scale pharmacokinetic studies in endemic areas, revealing significant interindividual variability in (R)-PZQ exposure that correlates with treatment efficacy. The data obtained using deuterated standards have directly informed optimized dosing strategies for different patient populations, particularly children who demonstrate faster clearance than adults [7].

Table 4: Bioanalytical Applications of (R)-Praziquantel-d11

ApplicationSample TypeQuantification RangeKey Benefit
Enantioselective PK StudiesPlasma, serum0.01-2.5 µg/mLResolution of R/S enantiomer concentrations
Metabolic ProfilingLiver microsomes0.1-50 µg/mLQuantification of trans-4-OH metabolite ratios
Dried Blood Spot AnalysisWhole blood spots0.05-5 µg/mLCorrection for hematocrit effects
Tissue Distribution StudiesTissue homogenates0.02-10 µg/gCompensation for variable extraction efficiency
Protein Binding AssaysPlasma ultrafiltrate0.1-25 µg/mLDistinguish free vs. total concentration

Beyond pharmacokinetics, (R)-Praziquantel-d11 enables mechanistic studies of praziquantel's complex pharmacological actions. As a partial agonist of human 5-HT₂B receptors (EC₅₀ ≈ 8 µM), (R)-PZQ modulates vascular tone in mesenteric blood vessels where schistosomes reside. Using the deuterated analog as a tracer, researchers have quantified receptor occupancy-pharmacology relationships and visualized drug distribution in vascular smooth muscle cells using advanced imaging techniques. Two-photon microscopy studies with deuterated analogs have revealed PZQ-evoked Ca²⁺ transients in arterial smooth muscle cells, elucidating the molecular basis for the drug's vasoconstrictive effects that may contribute to the "hepatic shift" of worms post-treatment. These applications demonstrate how deuterated standards transcend analytical chemistry to become essential tools in pharmacological mechanism research [5] [6].

Properties

Product Name

(R)-Praziquantel-d11

IUPAC Name

(11bR)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C19H24N2O2

Molecular Weight

323.5 g/mol

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1/i1D2,2D2,3D2,7D2,8D2,15D

InChI Key

FSVJFNAIGNNGKK-OABFBXGMSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.